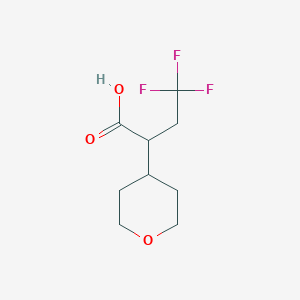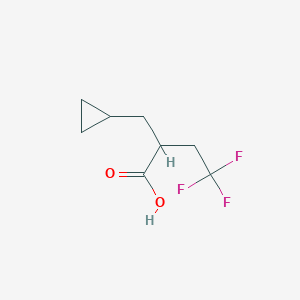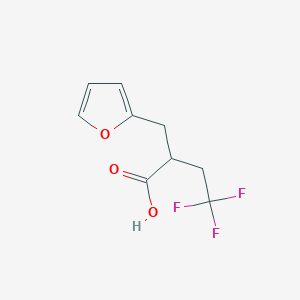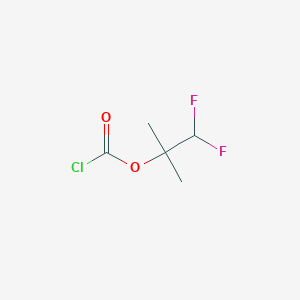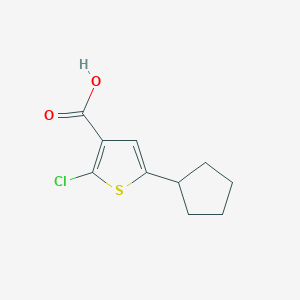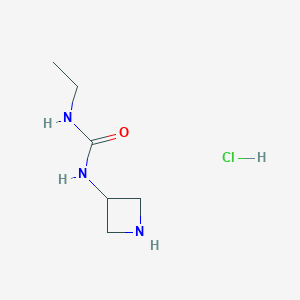
1-(氮杂环丁烷-3-基)-3-乙基脲盐酸盐
描述
1-(Azetidin-3-yl)-3-ethylurea hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for practical applications.
科学研究应用
1-(Azetidin-3-yl)-3-ethylurea hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Azetidine derivatives have shown potential in developing new pharmaceuticals, particularly as enzyme inhibitors and antimicrobial agents.
Industry: The compound can be used in the production of advanced materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 1-(Azetidin-3-yl)-3-ethylurea hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can convert azetidinones back to azetidines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield azetidinones, while substitution reactions can introduce various functional groups into the molecule .
作用机制
The mechanism of action of 1-(Azetidin-3-yl)-3-ethylurea hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
相似化合物的比较
Azetidine: The parent compound, which lacks the ethylurea moiety.
Azetidinones: Oxidized forms of azetidines.
Oxetane: A four-membered ring containing an oxygen atom instead of nitrogen.
Uniqueness: 1-(Azetidin-3-yl)-3-ethylurea hydrochloride is unique due to the presence of both the azetidine ring and the ethylurea moiety. This combination imparts distinct chemical and biological properties, making it more versatile for various applications compared to its analogs .
属性
IUPAC Name |
1-(azetidin-3-yl)-3-ethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c1-2-8-6(10)9-5-3-7-4-5;/h5,7H,2-4H2,1H3,(H2,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKORUSOBSYZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


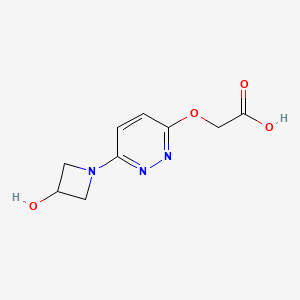
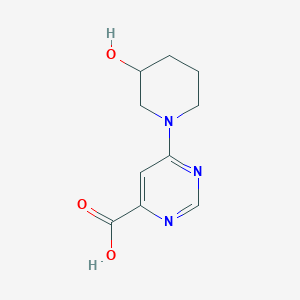
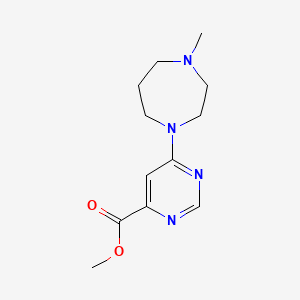
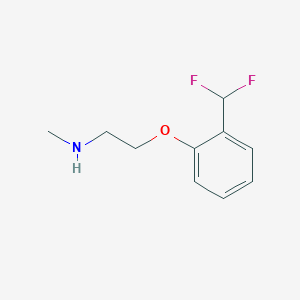
![2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1481189.png)


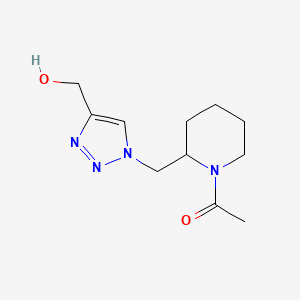
![1-(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)-N-methylmethanamine](/img/structure/B1481196.png)
